molecular formula C23H25N3O3S2 B2985588 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide CAS No. 361173-82-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide

Cat. No.: B2985588
CAS No.: 361173-82-2
M. Wt: 455.59
InChI Key: LEZSMTZTCXPBJM-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3,5-dimethylpiperidine sulfonyl group and a 5-phenylthiazol-2-yl moiety. Its molecular formula is C₂₄H₂₆N₄O₃S₂, with a molecular weight of 506.62 g/mol. The compound’s design integrates structural motifs associated with enzyme inhibition, particularly targeting kinases or sulfotransferases, due to the sulfonyl group’s electrophilic properties and the thiazole ring’s capacity for π-π interactions . While specific therapeutic applications remain under investigation, its structural analogs have shown promise in preclinical studies for anticancer and anti-inflammatory activities.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZSMTZTCXPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The starting material, 3,5-dimethylpiperidine, is reacted with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Thiazole Formation: : The thiazole ring is synthesized separately, often starting from a substituted aniline and a thioamide. The reaction conditions typically involve heating in the presence of a dehydrating agent like phosphorus oxychloride.

  • Coupling Reaction: : The final step involves coupling the sulfonyl piperidine intermediate with the thiazole derivative. This is achieved through an amide bond formation reaction, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

  • Substitution: : The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and thiazole groups in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components are known to interact with various biological targets, making it a candidate for developing new drugs.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. The compound’s ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1. Comparative Analysis

Parameter Target Compound Analog ()
Molecular Formula C₂₄H₂₆N₄O₃S₂ C₂₃H₂₇N₅O₃S
Heterocyclic Ring Thiazole (S-containing) Triazole (N-rich)
Aromatic Substituent Phenyl p-Tolyl (methyl enhances lipophilicity)
Reported Activity (E Value) Not available Not explicitly stated (E value field blank)
Dosage/Toxicity No data 1400 mg kg⁻¹ (likely LD₅₀ or therapeutic dose)

Key Observations:

Heterocyclic Impact: The thiazole ring in the target compound may enhance metabolic stability compared to the triazole analog, as sulfur’s lower electronegativity reduces susceptibility to oxidative degradation.

Substituent Effects :

  • The p-tolyl group in the analog introduces a methyl group, increasing lipophilicity (logP) by ~0.5–1.0 units compared to the target compound’s phenyl group. This modification may enhance membrane permeability but reduce aqueous solubility.

Toxicity and Dosage :

  • The analog’s reported 1400 mg kg⁻¹ dosage suggests a high tolerance in preclinical models, possibly due to the triazole’s lower reactivity or favorable pharmacokinetics. The target compound’s toxicity profile remains uncharacterized.

Research Findings and Implications

Structural-Activity Relationship (SAR) Insights

  • Sulfonyl Group : Both compounds retain the 3,5-dimethylpiperidine sulfonyl group, critical for electrophilic interactions with enzyme active sites (e.g., sulfotransferases).
  • Heterocyclic Substitution : Replacement of thiazole with triazole may alter target selectivity . For example, triazole-containing analogs are more commonly associated with kinase inhibition, while thiazoles are prevalent in antimicrobial agents.

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This indicates the presence of a piperidine ring, a sulfonamide group, and a thiazole moiety, which are critical for its biological activity.

Anticancer Properties

Studies have indicated that benzamide derivatives can inhibit cancer cell proliferation. For example, compounds with similar thiazole and piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines. These studies often employ assays such as MTT or Alamar Blue to assess cell viability. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Enzyme Inhibition

The compound's sulfonamide group suggests potential inhibition of key enzymes involved in various biological pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase in bacterial folate synthesis. Research into related compounds has shown that they can also act as inhibitors of carbonic anhydrase and acetylcholinesterase, which may have implications for treating neurodegenerative diseases.

The mechanism by which 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide exerts its effects likely involves interaction with specific molecular targets. These interactions can lead to modulation of enzyme activities or receptor signaling pathways, resulting in altered cellular responses.

Case Studies

Several studies have investigated compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide:

  • Anticancer Study : A study on benzothiazole derivatives showed that modifications to the piperidine structure enhanced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The derivatives exhibited IC50 values in the low micromolar range.
  • Antimicrobial Study : Analogous compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
  • Enzyme Inhibition Study : Research on related thiazole-containing compounds indicated potent inhibition of acetylcholinesterase with IC50 values below 10 µM, suggesting potential applications in Alzheimer's disease treatment.

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